3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione
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Overview
Description
The compound 3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione is a complex organic molecule that features a combination of pyrimidine, isoindoline, and piperidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione typically involves multi-step organic synthesis techniques. The process begins with the preparation of the pyrimidine and isoindoline intermediates, followed by their coupling and subsequent functionalization to form the final product.
Preparation of 6-methylpyrimidin-4-ylamine: This intermediate can be synthesized by the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with appropriate reagents under controlled conditions.
Synthesis of isoindoline intermediate: The isoindoline structure is typically prepared through the cyclization of ortho-substituted benzylamines.
Coupling Reaction: The pyrimidine and isoindoline intermediates are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a tool compound to study cellular pathways and molecular targets.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. This can result in the modulation of biological processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-methylpyrimidin-4-ylamine
- Isoindoline derivatives
- Piperidine-2,6-dione derivatives
Uniqueness
The uniqueness of 3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione lies in its combined structural features, which confer distinct chemical and biological properties. Unlike its individual components, the integrated structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C18H17N5O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-[5-[(6-methylpyrimidin-4-yl)amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H17N5O3/c1-10-6-15(20-9-19-10)21-12-3-2-11-8-23(18(26)13(11)7-12)14-4-5-16(24)22-17(14)25/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,19,20,21)(H,22,24,25) |
InChI Key |
OWUREALYUQQKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=CC3=C(CN(C3=O)C4CCC(=O)NC4=O)C=C2 |
Origin of Product |
United States |
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